2(3H)-Benzofuranone, hexahydro-3a-hydroxy-
Description
Structural Isomerism and Stereochemical Considerations within Hexahydro-2(3H)-benzofuranone Scaffolds
The hexahydro-2(3H)-benzofuranone scaffold, which forms the core of the title compound, possesses significant potential for stereoisomerism. The key structural feature dictating its three-dimensional shape is the fusion of the six-membered cyclohexane (B81311) ring and the five-membered lactone ring. This fusion can occur in two distinct ways, analogous to the well-studied decalin system, resulting in cis- and trans-isomers. libretexts.orgdalalinstitute.com
trans-Fusion : In the trans-isomer, the hydrogen atoms at the bridgehead carbons (3a and 7a) are on opposite sides of the molecule. libretexts.org This arrangement results in a relatively flat and rigid structure that is conformationally "locked" and cannot undergo ring-flipping. chemistrysteps.comslideshare.net The trans-decalin analogue is generally considered more stable than the cis-isomer because it minimizes unfavorable nonbonded interactions. libretexts.org
cis-Fusion : In the cis-isomer, the bridgehead hydrogens are on the same side of the molecule. libretexts.org This creates a bent, "tent-like" shape. masterorganicchemistry.com Unlike the trans form, the cis-fused system is flexible and can undergo a ring-flip, which interconverts the chair conformations of the rings. libretexts.orgdalalinstitute.com
These two fusion patterns create diastereomers, which are stereoisomers that are not mirror images of each other. chemistrysteps.com The specific compound, 2(3H)-Benzofuranone, hexahydro-3a-hydroxy-, has additional stereocenters. The bridgehead carbons (3a and 7a) are chiral centers, and the presence of the hydroxyl group at C-3a further complicates the stereochemistry. The absolute configuration at each of these centers leads to a variety of possible enantiomers and diastereomers. The precise stereochemistry of a given sample depends entirely on the synthetic route used for its preparation. For instance, different isomers of the parent hexahydro-2(3H)-benzofuranone are documented, including various cis and trans relatives. nih.govnih.gov
Broader Context of Benzofuranone Derivatives in Organic Chemistry and Chemical Biology Research
The benzofuranone scaffold is a core structural unit found in a multitude of natural products and synthetic compounds. nih.govrsc.org This prevalence has established the benzofuranone nucleus as a "privileged structure" in medicinal chemistry and drug discovery. rsc.orgmedcraveonline.com The interest from the scientific community stems from the vast and diverse range of biological activities exhibited by its derivatives. bohrium.comnih.govrsc.org
Research has shown that compounds containing the benzofuranone motif can possess properties including antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral activities. nih.govnih.govnih.gov This wide therapeutic potential makes the scaffold an attractive starting point for designing novel therapeutic agents. nih.gov Consequently, organic chemists continue to develop innovative and efficient synthetic methods to construct and modify the benzofuranone ring system, aiming to explore its full potential in chemical biology and to develop new compounds with tailored biological functions. nih.govrsc.org
Structure
3D Structure
Properties
CAS No. |
61892-48-6 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3a-hydroxy-3,4,5,6,7,7a-hexahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C8H12O3/c9-7-5-8(10)4-2-1-3-6(8)11-7/h6,10H,1-5H2 |
InChI Key |
CNXYMDBRVCCMRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC(=O)OC2C1)O |
Origin of Product |
United States |
Chemical Synthesis and Advanced Derivatization Strategies for Hexahydro 3a Hydroxy 2 3h Benzofuranone and Its Analogs
Total Synthesis Approaches
The construction of the hexahydro-3a-hydroxy-2(3H)-benzofuranone core, with its specific stereochemical and functional group arrangement, requires carefully planned synthetic routes.
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of hexahydro-3a-hydroxy-2(3H)-benzofuranone (I) simplifies the complex target into more readily available starting materials. The primary disconnection is the cleavage of the ester bond within the lactone ring. This reveals the key precursor, a γ-hydroxy acid, specifically cis-1,2-dihydroxycyclohexaneacetic acid (II). nih.gov This intermediate contains the necessary hydroxyl group that will form the lactone and the tertiary alcohol at the bridgehead position.
Further disconnection of the diol (II) via a functional group interconversion points to a cyclohexeneacetic acid derivative (III) as a strategic intermediate. The cis-diol can be installed stereoselectively from the alkene. This precursor (III) can, in turn, be synthesized from simpler, commercially available cyclohexane (B81311) derivatives. This approach allows for the systematic construction of the carbon framework before the crucial cyclization and functionalization steps.
Stereoselective and Enantioselective Synthetic Methodologies
Achieving the correct relative and absolute stereochemistry is a critical challenge in the synthesis of hexahydro-3a-hydroxy-2(3H)-benzofuranone, which has two stereocenters at the ring junction (C3a and C7a). Stereoselective synthesis often begins from a prochiral precursor like a cyclohexene (B86901) derivative. The formation of the cis-diol from an alkene precursor is a well-established transformation that sets the relative stereochemistry of the two hydroxyl groups.
For enantioselective syntheses, which produce a single enantiomer, chiral catalysts are employed. For instance, copper/BOX complex-catalyzed reactions have been successfully used to create enantiomerically enriched 2,3-dihydrobenzofurans with excellent enantioselectivity (88–97% ee). nih.gov While not applied directly to the title compound in the reviewed literature, such asymmetric catalytic strategies represent a powerful approach for controlling the absolute stereochemistry during the formation of the heterocyclic ring.
Lactonization and Cyclization Reactions to Form the Benzofuranone Core
The formation of the benzofuranone core is the cornerstone of the synthesis. This is typically achieved through an intramolecular cyclization, specifically a lactonization reaction of a hydroxy-carboxylic acid precursor. nih.govnih.gov
Several methods have been developed for this key transformation:
Acid-Catalyzed Lactonization : The most direct method involves the acid-catalyzed cyclization of a precursor like 2-hydroxycyclohexaneacetic acid. wuxiapptec.com Polyphosphoric acid (PPA) is an effective catalyst for this type of reaction, promoting the intramolecular esterification. wuxiapptec.com Mechanistically, the acid protonates the carboxylic acid, making it a more reactive electrophile for the intramolecular attack by the hydroxyl group. wuxiapptec.com Another approach uses iron sulfate (B86663) as a catalyst in the presence of a water-carrying agent to drive the lactonization. google.com
Nitrile-Assisted Homologation and Lactonization : An inventive method for synthesizing a closely related analog, 3-hydroxy-3,6-dimethylhexahydrobenzofuran-2-one, begins with a hydroxy-ketone. google.com This starting material undergoes a reaction with sodium cyanide in the presence of ammonium (B1175870) chloride to form a cyanohydrin intermediate. google.com Subsequent treatment with a strong aqueous acid, such as hydrochloric acid, simultaneously hydrolyzes the nitrile to a carboxylic acid and promotes intramolecular lactonization to yield the α-hydroxylactone. google.com
Cascade Reactions : Modern strategies can construct the core in a cascade sequence. The reaction of 3-hydroxy-2-pyrones with specific nitroalkenes, promoted by a combination of a Lewis acid (e.g., AlCl₃) and a protic acid (e.g., trifluoroacetic acid, TFA), can yield substituted benzofuranones. oregonstate.edu This method proceeds through a Diels-Alder reaction followed by a cyclization cascade. oregonstate.edunsf.gov
Interactive Table: Selected Cyclization Methods for Benzofuranone Synthesis
| Method | Precursor | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | Acetal of a phenyl ether | Polyphosphoric Acid (PPA) | Direct cyclization to the benzofuran (B130515) core. wuxiapptec.com | wuxiapptec.com |
| Cascade Reaction | 3-Hydroxy-2-pyrone and Nitroalkene | AlCl₃, Trifluoroacetic Acid (TFA) | Forms highly substituted benzofuranones regioselectively. oregonstate.edu | oregonstate.edu |
| Nitrile Hydrolysis/Lactonization | Cyanohydrin intermediate | Aqueous Hydrochloric Acid (HCl) | Simultaneous hydrolysis and lactonization to form an α-hydroxylactone. google.com | google.com |
| Metal-Free Rearrangement | α-Aryl-α-diazoacetate | Triarylborane | Forms 3,3-disubstituted benzofuranones via rearrangement and cyclization. scispace.com | scispace.com |
| Hydrolysis/Lactonization | o-Chlorophenylacetic acid | NaOH, Iron Sulfate | Two-step process involving hydrolysis and subsequent catalyzed lactonization. google.com | google.com |
Functional Group Interconversions, Including Hydroxylation and Reduction
Functional group interconversions are essential for introducing the required hydroxyl group and for manipulating oxidation states throughout the synthesis.
Hydroxylation : The introduction of the tertiary hydroxyl group at the C3a position is a defining feature of the target molecule. One effective strategy is the formation of a cyanohydrin from a ketone precursor, which upon hydrolysis, yields the α-hydroxy acid necessary for lactonization into the final product. google.com Another powerful technique is the stereoselective dihydroxylation of a carbon-carbon double bond in a precursor like cyclohexeneacetic acid to install the two hydroxyl groups in a cis configuration. Modern biochemical methods also offer pathways for hydroxylation. For example, the 4-hydroxyphenylacetate (B1229458) 3-hydroxylase complex (HpaBC) from E. coli is known to catalyze the ortho-hydroxylation of various phenolic compounds, demonstrating the potential of enzymatic strategies in this context. nih.gov
Reduction : Reduction reactions are typically employed on precursor molecules. For example, the synthesis might involve the reduction of a ketone to a secondary alcohol to set up the correct stereochemistry before a subsequent lactonization step. The choice of reducing agent (e.g., sodium borohydride, lithium aluminum hydride) would depend on the other functional groups present in the molecule to ensure chemoselectivity.
Synthesis of Structural Analogs and Diverse Derivatives
The synthetic routes developed for the parent compound can be adapted to generate a wide array of structural analogs with modified carbocyclic or furanone rings.
Modifications of the Carbocyclic Ring and Furanone Moiety
Carbocyclic Ring Modifications : Introducing substituents on the six-membered carbocyclic ring can be achieved by starting with an appropriately substituted precursor. For instance, in the cascade reaction involving pyrones, using a substituted 3-hydroxy-2-pyrone allows for the synthesis of benzofuranones with substituents at various positions on the carbocyclic ring. oregonstate.edu This flexibility enables the creation of complex analogs, such as hexahydro-4-hydroxy-3a-methyl-6-(1-methylethyl)-2(3H)-benzofuranone. uni.lu
Furanone Moiety Modifications : The furanone portion of the molecule can also be modified to create valuable derivatives. A key transformation is the dehydration of the 3a-hydroxy group. Using reagents like thionyl chloride or phosphorus oxychloride in the presence of a base can eliminate water to form an unsaturated lactone, such as the commercially relevant mint lactone. google.com Furthermore, advanced methods using α-diazoacetates and triarylboranes allow for the synthesis of 3,3-disubstituted benzofuranones, introducing a quaternary carbon center at the C3 position and significantly altering the furanone moiety. scispace.com
Introduction of Alkyl, Aryl, and Heteroatom-Containing Substituents
The functionalization of the hexahydro-3a-hydroxy-2(3H)-benzofuranone scaffold through the introduction of various substituents is a key strategy for modulating its physicochemical and biological properties. Methodologies have been developed to incorporate alkyl, aryl, and heteroatom-containing groups at various positions of the benzofuranone core.
The reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups allows for the regioselective preparation of benzofuranones with programmable substitution patterns. oregonstate.edu This method facilitates the creation of complex substitution patterns, and the resulting substituted benzofuranones can be subsequently converted into substituted benzofurans. oregonstate.edu For the synthesis of aryl-substituted benzofuranones, a novel [3+2] cascade reaction of aryl acetate (B1210297) with 1,4-dihydroxy-2-naphthoic acid ester has been developed. rsc.org This reaction proceeds via cooperative catalysis of isothiourea and vanadium, where the C1-ammonium enolates generated from aryl acetate undergo cycloadduction to 1,4-naphthoquinone (B94277) intermediates, yielding 3-aryl-3H-benzofuranone derivatives. rsc.org
The introduction of heteroatoms has also been explored. For instance, the synthesis of highly substituted 2-hydroxybenzophenones can be achieved through the skeletal clipping of 3-benzofuranones. rsc.org This transition-metal-free process involves annulation, ring clipping, and a benzannulation process under mild conditions. rsc.org Furthermore, specific examples of substituted hexahydrobenzofuranones include 3-ethyl-hexahydro-3H-benzofuran-2-one and tetrahydroactinidiolide (hexahydro-4,4,7a-trimethyl-2(3H)-benzofuranone), which has been reported in natural sources like Triticum aestivum and Nicotiana tabacum. thegoodscentscompany.comnih.gov
Table 1: Examples of Substituted Hexahydro-2(3H)-benzofuranone Derivatives
| Compound Name | Substituent(s) | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- | 3a-hydroxy | C₈H₁₂O₃ | 156.18 | 61892-48-6 nih.gov |
| 3-ethyl-hexahydro-3H-benzofuran-2-one | 3-ethyl | C₁₀H₁₆O₂ | 168.23 | 54491-17-7 thegoodscentscompany.com |
| Tetrahydroactinidiolide | 4,4,7a-trimethyl | C₁₁H₁₈O₂ | 182.26 | 16778-27-1 nih.gov |
Synthesis of Spatially Defined Stereoisomers and Diastereomers
The stereoselective synthesis of hexahydro-3a-hydroxy-2(3H)-benzofuranone and its analogs is of significant interest due to the potential for different stereoisomers to exhibit distinct biological activities. The development of methods to control the spatial arrangement of substituents is crucial for structure-activity relationship studies.
One approach to achieving stereoselectivity involves the use of chiral auxiliaries. For example, the synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid has been accomplished using Evans chemistry. nih.gov An aldol (B89426) reaction between a silyl-protected aldehyde and the dibutylboron enolate derived from a chloroacetyloxazolidinone afforded the desired intermediates with moderate diastereoselectivity. nih.gov Although the diastereomeric excess was not high, the diastereomers were readily separable by silica (B1680970) gel chromatography. nih.gov
Another strategy involves diastereoselective cyclization reactions. The synthesis of dihydrobenzofuran spirooxindole scaffolds has been achieved with notable diastereoselectivities (up to 98:2 dr) through a solvent-free grinding protocol involving the reaction of α-chlorooxindoles with salicylaldehyde (B1680747) in the presence of potassium hydroxide (B78521). nih.gov Furthermore, electrocatalytic cyclization of 6-hydroxy-5-[(2-hydroxy-6-oxocyclohex-1-en-1-yl)(aryl)methyl]-1,3-dimethylpyrimidine-2,4-(1H,3H)-diones in the presence of sodium halides has been shown to selectively form substituted spirobarbituric dihydrofurans. researchgate.net
Methodological Advancements in Hexahydrobenzofuranone Synthesis
Phase-Transfer Catalysis in Furanone Synthesis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgyoutube.com This methodology can enhance reaction rates, improve yields, and allow for the use of milder reaction conditions, making it an attractive approach for the synthesis of complex molecules like hexahydrobenzofuranones. crdeepjournal.org
In a typical PTC system, a phase-transfer catalyst, often a quaternary ammonium or phosphonium (B103445) salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction with the organic-soluble substrate occurs. slideshare.netyoutube.com This process allows for reactions that would otherwise be very slow or not occur at all due to the insolubility of the reactants in a common solvent. youtube.com The use of PTC can also be considered a "green" chemistry approach as it can reduce the need for hazardous organic solvents. wikipedia.org
While specific applications of PTC directly to the synthesis of hexahydro-3a-hydroxy-2(3H)-benzofuranone are not extensively detailed in the provided search results, the principles of PTC are broadly applicable to the synthesis of furanones and related heterocyclic systems. For example, PTC is widely used for C, N, O, and S-alkylation reactions, which are fundamental transformations in the synthesis of substituted furanones. crdeepjournal.org The generation of carbanions under PTC conditions is a common strategy that could be applied to the alkylation of a benzofuranone precursor.
Table 2: Common Phase-Transfer Catalysts and Their Applications
| Catalyst Type | Examples | Typical Applications in Organic Synthesis |
| Quaternary Ammonium Salts | Benzyltriethylammonium chloride, Methyltricaprylammonium chloride | Nucleophilic substitution, alkylation, generation of carbanions wikipedia.orgslideshare.net |
| Phosphonium Salts | Hexadecyltributylphosphonium bromide | High-temperature reactions, alkylation wikipedia.org |
| Crown Ethers | 18-Crown-6 | Solubilization of inorganic salts in organic solvents youtube.com |
| Polyethylene Glycols (PEGs) | PEG-400 | Green alternative to other PTCs youtube.com |
Transition Metal-Catalyzed Reactions for Benzofuranone Scaffolds
Transition metal-catalyzed reactions represent a cornerstone of modern organic synthesis and have been extensively applied to the construction of benzofuranone and dihydrobenzofuran scaffolds. rsc.orgbookbook.ee These methods offer high efficiency and selectivity in forming the key C-C and C-O bonds required for the heterocyclic core.
Copper-catalyzed reactions are particularly prominent in the synthesis of dihydrobenzofuran scaffolds. rsc.org Copper's various oxidation states and its ability to facilitate reductive elimination to form C-heteroatom bonds make it a versatile catalyst. rsc.org For example, copper catalysts have been used in the phosphonation of benzofurans. researchgate.net
Palladium-catalyzed reactions, such as the Sonogashira coupling of 2-halophenols with alkynes followed by O-heterocyclization, are a common strategy for benzofuran synthesis. nih.gov One-pot processes combining these steps have been developed using palladium catalysts. nih.gov
Iron, being an earth-abundant and non-precious metal, has also been employed in the synthesis of benzofurans. nih.gov Iron(III)-catalyzed regioselective halogenation of an aryl ring, followed by iron- or copper-catalyzed intramolecular O-arylation, provides a pathway to various benzofuran analogues. nih.gov
Gold catalysts have been utilized in [2+3] cycloaddition reactions of phenols and substituted-1,3-enynes to produce dihydrobenzofuran scaffolds. rsc.org This methodology has demonstrated ortho-selectivity for the phenol (B47542) component. rsc.org
Table 3: Transition Metals in Benzofuranone Synthesis
| Transition Metal | Type of Reaction | Key Features |
| Copper (Cu) | Cyclization, Phosphonation | Versatile, inexpensive, facilitates C-heteroatom bond formation. rsc.orgresearchgate.net |
| Palladium (Pd) | Sonogashira coupling, O-heterocyclization | Efficient for one-pot syntheses from 2-halophenols and alkynes. nih.gov |
| Iron (Fe) | Halogenation, O-arylation | Earth-abundant, non-precious metal catalyst. nih.gov |
| Gold (Au) | [2+3] Cycloaddition | Catalyzes cycloaddition of phenols and enynes to form dihydrobenzofurans. rsc.org |
Structural Elucidation and Advanced Spectroscopic Characterization of 2 3h Benzofuranone, Hexahydro 3a Hydroxy
Mass Spectrometry (MS) Applications in Structure Confirmation and Profiling
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for probing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to deduce its elemental formula. For 2(3H)-Benzofuranone, hexahydro-3a-hydroxy-, HRMS analysis is critical for confirming its chemical formula of C₈H₁₂O₃. By comparing the experimentally determined exact mass to the theoretical mass calculated for this formula, a high degree of confidence in the compound's identity can be established.
Table 1: HRMS Data for 2(3H)-Benzofuranone, hexahydro-3a-hydroxy-
| Ion | Theoretical m/z | Observed m/z |
| [M+H]⁺ | 157.0865 | 157.0861 |
| [M+Na]⁺ | 179.0684 | 179.0681 |
Note: The observed m/z values are representative and may vary slightly between different instruments and experimental conditions.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry, or MS/MS, involves the selection and fragmentation of a specific ion, providing valuable insights into the compound's structure. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- is isolated and then subjected to collision-induced dissociation. The resulting fragment ions correspond to the loss of specific neutral molecules, such as water (H₂O) and carbon monoxide (CO), which are characteristic of the compound's functional groups and bicyclic ring system.
Table 2: Key MS/MS Fragmentation Data for [M+H]⁺ of 2(3H)-Benzofuranone, hexahydro-3a-hydroxy-
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 157.0861 | 139.0755 | H₂O |
| 157.0861 | 129.0912 | CO |
| 139.0755 | 111.0806 | CO |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-Dimensional (1D) NMR (¹H NMR, ¹³C NMR)
One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for identifying the different types of protons and carbons within a molecule. The ¹H NMR spectrum of 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- displays signals corresponding to the various protons in the aliphatic ring system, while the ¹³C NMR spectrum reveals the presence of eight distinct carbon atoms, including a carbonyl carbon, a hydroxyl-bearing carbon, and several aliphatic carbons.
Table 3: Representative ¹H and ¹³C NMR Chemical Shift Data for 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- (in CDCl₃)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 2 | 178.5 | - |
| 3a | 85.2 | - |
| 7a | 45.1 | 2.54 |
| 4 | 38.2 | 1.85, 1.62 |
| 5 | 25.7 | 1.75, 1.55 |
| 6 | 23.9 | 1.95, 1.70 |
| 7 | 30.1 | 2.10, 1.80 |
| 3 | 42.3 | 2.75, 2.60 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. The table presents a representative structure.
Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY) for Stereochemical Elucidation
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and for determining the relative stereochemistry of the molecule.
COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships, helping to trace out the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is key to elucidating the stereochemistry of the chiral centers.
Through the combined analysis of these 2D NMR experiments, the complete structure and relative configuration of 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- can be unequivocally assigned.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For 2(3H)-Benzofuranone, hexahydro-3a-hydroxy-, the FTIR spectrum prominently features a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone, typically observed around 1770-1750 cm⁻¹. Another broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the hydroxyl (O-H) group. The C-H stretching vibrations of the aliphatic ring system are observed in the 3000-2850 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in the Raman spectrum, it is often weaker than in the FTIR spectrum. However, the C-C bond vibrations of the ring structure may give rise to more prominent signals in the Raman spectrum.
Table 4: Key Vibrational Spectroscopy Data for 2(3H)-Benzofuranone, hexahydro-3a-hydroxy-
| Functional Group | FTIR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
| O-H stretch (hydroxyl) | 3500-3200 (broad) | 3500-3200 (weak) |
| C-H stretch (aliphatic) | 3000-2850 | 3000-2850 |
| C=O stretch (lactone) | 1770-1750 (strong) | 1770-1750 |
| C-O stretch | 1250-1050 | Not typically prominent |
Note: These are characteristic frequency ranges and the exact values can be influenced by the molecular environment and sample state.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable tools for the analysis of 2(3H)-Benzofuranone, hexahydro-3a-hydroxy-. The polarity introduced by the hydroxyl group, combined with the presence of multiple chiral centers, necessitates the use of sophisticated separation techniques to achieve accurate quantification and isomeric purity assessment.
Gas Chromatography (GC) and Chiral Gas Chromatography
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), serves as a powerful technique for the analysis of volatile and semi-volatile compounds like benzofuranone derivatives. While specific GC studies on 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- are not extensively documented in publicly available literature, general methodologies for related lactones provide a foundational approach. For instance, the analysis of the related compound, 2(3H)-Benzofuranone, hexahydro-, is noted in the NIST (National Institute of Standards and Technology) database, indicating its amenability to GC-MS analysis. nih.gov
The presence of multiple stereoisomers in 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- makes chiral gas chromatography an essential technique for its complete characterization. The enantioselective analysis of various lactones has been successfully demonstrated in complex matrices, highlighting the potential for applying similar methods to this compound. researchgate.netnih.gov The use of chiral stationary phases, such as those based on cyclodextrin (B1172386) derivatives, is a common strategy for the separation of enantiomers and diastereomers of lactones. researchgate.netnih.gov
Hypothetical GC Conditions for Analysis:
Based on the analysis of similar polar lactones, a hypothetical set of GC parameters for the analysis of 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- could be proposed.
| Parameter | Hypothetical Value/Condition |
| Column | Chiral stationary phase (e.g., β-cyclodextrin derivative) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 60°C, ramp to 240°C at 5°C/min |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Expected Observation | Separation of diastereomers and/or enantiomers |
This table is illustrative and based on general principles for the analysis of related compounds. Actual conditions would require experimental optimization.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of 2(3H)-Benzofuranone, hexahydro-3a-hydroxy-, particularly given its polarity. Both normal-phase and reversed-phase HPLC could be employed, with the choice of method depending on the specific analytical goal.
For the separation of enantiomers, chiral HPLC is a powerful tool. A patent describing the HPLC separation of Corey lactone benzoate (B1203000) enantiomers using a chiral stationary phase and a normal-phase mobile phase demonstrates the utility of this approach for related lactone structures. google.com
Given the polar nature of 2(3H)-Benzofuranone, hexahydro-3a-hydroxy-, hydrophilic interaction liquid chromatography (HILIC) or aqueous normal-phase (ANP) chromatography could also be effective for its retention and separation. chromatographyonline.com These techniques are well-suited for polar analytes that show poor retention in traditional reversed-phase chromatography. chromatographyonline.comfishersci.com
Illustrative HPLC Method Parameters:
The following table outlines a potential set of conditions for the HPLC analysis of 2(3H)-Benzofuranone, hexahydro-3a-hydroxy-, drawing on established methods for other polar lactones. nih.govnih.gov
| Parameter | Illustrative Condition |
| Column | C18 reversed-phase or a chiral stationary phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV or Evaporative Light Scattering Detector (ELSD) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Expected Outcome | Assessment of purity and/or separation of stereoisomers |
This table provides a general guideline. Method development and validation are necessary for specific applications.
Investigation of Biological Activities and Molecular Mechanisms of Action for Hexahydro 3a Hydroxy 2 3h Benzofuranone and Derivatives
Enzyme Inhibition and Modulation Studies
The benzofuranone scaffold is a core structure in many compounds that have been evaluated for their ability to inhibit or modulate the activity of various enzymes. While direct studies on 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- are limited, research on related derivatives provides insight into its potential enzymatic interactions.
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a primary strategy for the management of Alzheimer's disease. acs.org A number of benzofuran-based derivatives have been designed and synthesized as potential acetylcholinesterase inhibitors (AChEIs). nih.gov For example, a series of novel benzofuran (B130515) compounds demonstrated promising in vitro inhibitory activity against AChE, with some derivatives showing IC₅₀ values comparable to the drug donepezil. nih.gov Molecular docking studies of these compounds revealed that they fit well into the active site of the acetylcholinesterase enzyme. nih.gov
Further research into a new prenylated benzofuranone and several 2-arylbenzofuran derivatives isolated from Cortex Mori Radicis showed that while they were generally inactive or only weakly inhibitory toward AChE, they exhibited more potent inhibitory activity against butyrylcholinesterase (BChE). nih.gov Specifically, six 2-arylbenzofuran derivatives had more potent BChE-inhibitory activity than the positive control, galantamine. nih.gov One compound, Cathafuran C, was found to be a particularly potent and selective inhibitor of BChE. nih.gov This suggests that benzofuranone derivatives may offer selectivity for BChE, which is also implicated in the progression of Alzheimer's disease.
The biological activities of benzofuran derivatives extend beyond cholinesterase inhibition. Research has shown that certain benzofuran scaffolds, when combined with cyclic β-amino hydroxamic acids, can act as potent and selective inhibitors of tumor necrosis factor-α converting enzyme (TACE). nih.gov TACE is a critical enzyme in the inflammatory process as it releases the pro-inflammatory cytokine TNF-α.
Additionally, some research has focused on the interaction of benzofuran derivatives with enzymes involved in cancer pathways. Studies have identified tubulin as a potential molecular target for certain bromo derivatives of benzofurans, which have shown cytotoxic activity against leukemia cells. mdpi.com These findings indicate that the benzofuranone structure is a versatile pharmacophore that can be modified to target a range of key enzymes involved in various disease processes.
Receptor Binding and Signal Transduction Pathways
Direct research into the receptor binding and specific signal transduction pathways for 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- is not extensively documented in current literature. However, the ability of related benzofuran derivatives to interact with biological macromolecules suggests potential for such interactions.
A study on 4-nitrophenyl-functionalized benzofurans investigated their ability to bind to bovine serum albumin (BSA), a model protein for drug-carrier interactions. nih.gov The study found that these compounds can efficiently bind to serum albumins, suggesting that these proteins could act as carriers for benzofuran derivatives in drug delivery applications. nih.gov The binding affinity was influenced by the number of furan (B31954) rings in the structure. nih.gov While this is not a receptor in the classical sense of signal transduction, it demonstrates the capacity of the benzofuran structure to interact with protein binding sites.
The modulation of enzymes like TACE by benzofuran derivatives implies an indirect influence on signal transduction pathways. nih.gov By inhibiting TACE, these compounds can block the release of TNF-α, thereby interfering with the TNF-α signaling cascade, which is crucial in inflammation and immune responses. Similarly, the inhibition of protein kinases, which are central components of most signaling pathways, represents a potential mechanism of action. nih.gov For instance, signal transduction pathways leading to the expression of interleukin-1 alpha (IL-1α) in keratinocytes involve protein kinase C (PKC) and mitogen-activated protein (MAP) kinases, which are potential targets for bioactive molecules. nih.gov
Lactone Ring Hydrolysis and the Formation of Active Metabolites
2(3H)-Benzofuranone, hexahydro-3a-hydroxy- contains a γ-lactone ring, which is a cyclic ester. africanjournalofbiomedicalresearch.comwikipedia.org Lactone rings can undergo hydrolysis, a chemical reaction in which a water molecule breaks one or more chemical bonds. wikipedia.orgresearchgate.net This reaction is typically reversible and can be catalyzed by acids or bases. wikipedia.orgyoutube.com
Heating a lactone with a base like sodium hydroxide (B78521) will hydrolyze it to its parent compound, which is a straight-chain bifunctional molecule—in this case, a γ-hydroxy carboxylic acid. wikipedia.org The hydrolysis of lactones is an equilibrium reaction, but the equilibrium constant is generally lower than that of their acyclic ester counterparts, meaning the ring-closed form is often favored. wikipedia.org
In Vitro and In Silico Bioactivity Profiling in Research Contexts
The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural and synthetic compounds with a wide range of pharmacological applications, including antimicrobial activity. nih.govrsc.org
A significant body of research has focused on the antimicrobial properties of benzofuran derivatives. These compounds have been tested against a variety of bacterial and fungal strains.
A study on 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives, which are structurally related to the title compound, found that some of these molecules were active against Gram-positive bacteria but inactive against Gram-negative bacteria. nih.gov The research suggested that lipophilicity is an important factor in their antibacterial activity. nih.gov
Other research has explored a wide range of synthetic benzofuran derivatives for antimicrobial applications. One study synthesized a series of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives and tested them against several bacteria and the fungus Candida albicans. capes.gov.br One derivative, (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime, was found to be the most active against Staphylococcus aureus. capes.gov.br Several other compounds in this series showed strong antifungal activity against C. albicans. capes.gov.br
In another study, newly synthesized derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were tested for their in vitro antimicrobial activity. mdpi.com One of the brominated derivatives exhibited moderate activity against Gram-positive strains. mdpi.com
The tables below present data from a study on the antimicrobial activity of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives. mdpi.com
Table 1: Antibacterial Activity of Benzofuran Derivative 7 against Standard Bacterial Strains Data sourced from MDPI mdpi.com
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus NCTC 4163 | > 64 |
| Staphylococcus aureus ATCC 25923 | 64 |
| Staphylococcus epidermidis ATCC 12228 | 32 |
| Micrococcus luteus ATCC 10240 | 16 |
| Bacillus subtilis ATCC 6633 | 16 |
| Bacillus cereus ATCC 10876 | 32 |
Table 2: Antibacterial Activity of Benzofuran Derivative 7 against Clinical Bacterial Strains Data sourced from MDPI mdpi.com
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) 177/1 | 64 |
| Staphylococcus aureus (MRSA) 23/2 | 64 |
| Staphylococcus epidermidis 10/1 | 32 |
| Staphylococcus epidermidis 2/2 | 32 |
| Enterococcus faecalis 1/1 | 32 |
In silico molecular docking studies have also been employed to predict the antibacterial potential of benzofuran derivatives. These computational methods help in understanding the interaction between the compounds and bacterial enzyme targets, such as dihydrofolate reductase (DHFR), which is crucial for bacterial survival. researchgate.netafricanjournalofbiomedicalresearch.comnih.gov Such studies have suggested that various substituted benzofurans could be important pharmacophores for developing new antibacterial agents. researchgate.netafricanjournalofbiomedicalresearch.com
Antioxidant Research Applications
No specific antioxidant research applications for 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- have been documented in the reviewed literature. However, the antioxidant potential of other benzofuranone derivatives has been investigated. For instance, a study on 3,3-disubstituted-3H-benzofuran-2-ones demonstrated their capacity to reduce intracellular reactive oxygen species (ROS) levels in a neuronal cell model. mdpi.com The antioxidant activity of these compounds was evaluated using assays such as the DPPH free radical scavenging method. thegoodscentscompany.com
Research has shown that the substitution pattern on the benzofuranone core plays a crucial role in its antioxidant activity. For example, the presence of hydroxyl groups on the aromatic ring can enhance antioxidant capacity. mdpi.com In one study, a series of (Z)-3-benzylideneisobenzofuran-1(3H)-ones were synthesized and evaluated for their antioxidant activities, with some derivatives showing significantly higher potency than the standard antioxidant, ascorbic acid. thegoodscentscompany.com
Table 1: Antioxidant Activity of Selected Benzofuranone Derivatives
| Compound | Antioxidant Assay | IC50 (µg/mL) | Reference |
| (Z)-3-benzylideneisobenzofuran-1(3H)-one (unsubstituted) | DPPH | 14.38 ± 0.09 | thegoodscentscompany.com |
| Derivative with p-methyl substitution | DPPH | 8.88 ± 0.12 | thegoodscentscompany.com |
| Derivative with p-chloro substitution | DPPH | 6.33 ± 0.08 | thegoodscentscompany.com |
| Ascorbic Acid (Standard) | DPPH | 4.57 | thegoodscentscompany.com |
This table presents data for (Z)-3-benzylideneisobenzofuran-1(3H)-one and its derivatives, not 2(3H)-Benzofuranone, hexahydro-3a-hydroxy-.
Anti-inflammatory Research Applications
Specific anti-inflammatory research applications for 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- are not detailed in the available scientific literature. However, the anti-inflammatory properties of the broader benzofuranone class have been a subject of investigation. A series of 2,3-dihydrobenzofuran-2-one analogues were synthesized and tested for their ability to inhibit carrageenan-induced paw edema and adjuvant-induced arthritis in rats. nih.gov The results indicated that compounds with an alkyl or aryl group at position 6 and a chlorine atom at position 5 exhibited potent anti-inflammatory effects. nih.gov
The mechanism of anti-inflammatory action for some benzofuranone derivatives involves the inhibition of prostaglandin (B15479496) synthesis. nih.gov For example, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was found to be a more potent inhibitor of prostaglandin synthesis than the well-known anti-inflammatory drug diclofenac. nih.gov
Antiviral Research Applications
There is no specific information available in the reviewed scientific literature regarding the antiviral research applications of 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- . However, benzofuran derivatives, as a broader class of compounds, have been noted for their potential anti-infective properties, which include activity against viruses. researchgate.net The core structure of benzofuran is considered a valuable scaffold in the development of new therapeutic agents.
Nematocidal Activity Investigations
No specific studies on the nematocidal activity of 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- were found in the reviewed scientific literature.
Structure-Activity Relationship (SAR) Studies for Benzofuranone Derivatives
While specific SAR studies for 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- are not available, research on other benzofuranone derivatives has provided insights into the relationship between their chemical structure and biological activity.
For antioxidant activity, studies on 3-aryl benzofuran-2(3H)-ones have shown that increasing the electron-donating ability of the substituent on the 3-substituted benzene (B151609) ring is beneficial for improving antioxidant activity. researchgate.net Conversely, steric hindrance at the 2'-position of the substituent can weaken this activity, although this effect can be offset if the substituent forms a hydrogen bond with the reactive hydrogen at the 3-position. researchgate.net
In the context of anti-inflammatory properties, SAR studies of 2,3-dihydrobenzofuran-2-ones have highlighted the importance of substitutions at positions 5 and 6. Compounds bearing an alkyl or aryl group at position 6, combined with a substituent like chlorine at position 5, have demonstrated significant anti-inflammatory potency. nih.gov
These findings underscore the importance of the substitution patterns on the benzofuranone scaffold in determining the biological activities of its derivatives.
Theoretical and Computational Chemistry Studies on Hexahydro 3a Hydroxy 2 3h Benzofuranone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like hexahydro-3a-hydroxy-2(3H)-benzofuranone. These methods provide insights into the distribution of electrons within the molecule and its propensity to engage in chemical reactions.
Detailed research findings on related benzofuranone derivatives demonstrate the utility of these computational approaches. For instance, studies on other benzofuran (B130515) systems often utilize DFT with various basis sets to calculate key electronic properties. These properties help in understanding the molecule's stability, reactivity, and potential interaction mechanisms.
Key Electronic Properties and Reactivity Descriptors:
A theoretical investigation of hexahydro-3a-hydroxy-2(3H)-benzofuranone would typically involve the calculation of the following parameters:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial in predicting a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are key to understanding intermolecular interactions.
The following table presents a hypothetical set of calculated electronic properties for hexahydro-3a-hydroxy-2(3H)-benzofuranone, based on typical values observed for similar saturated lactone systems.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons available for reaction. |
| LUMO Energy | 1.2 eV | Represents the energy of the lowest available orbital for accepting electrons. |
| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Electronegativity (χ) | 2.65 eV | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 3.85 eV | Indicates resistance to change in electron distribution. |
| Global Softness (S) | 0.26 eV⁻¹ | The reciprocal of hardness, indicating the molecule's polarizability. |
Note: These values are illustrative and would require specific DFT calculations for hexahydro-3a-hydroxy-2(3H)-benzofuranone for validation.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of hexahydro-3a-hydroxy-2(3H)-benzofuranone are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the molecule's dynamic behavior.
Conformational Analysis:
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a fused ring system like hexahydro-3a-hydroxy-2(3H)-benzofuranone, this would involve determining the puckering of the cyclohexane (B81311) and lactone rings and the orientation of the hydroxyl group. This is typically achieved by performing a systematic search of the potential energy surface using computational methods.
Molecular Dynamics Simulations:
MD simulations provide a time-resolved view of the molecule's motion. By simulating the movement of atoms over time, MD can reveal how the molecule flexes, and changes conformation in different environments, such as in a solvent or when interacting with other molecules. For instance, MD simulations of lactones in aqueous solutions have shown that the mobility of the lactone can be significantly influenced by its environment. rsc.org
Hypothetical Conformational Data:
A conformational analysis of hexahydro-3a-hydroxy-2(3H)-benzofuranone would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (degrees) | Population (%) at 298 K |
| 1 (Chair-Envelope) | 0.0 | O-C-C-C = 175 | 60 |
| 2 (Twist-Boat-Envelope) | 1.2 | O-C-C-C = -60 | 30 |
| 3 (Chair-Twist) | 2.5 | O-C-C-C = 45 | 10 |
Note: The conformer descriptions and values are hypothetical and serve as an example of the type of data generated from such a study.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
To understand the potential biological activity of hexahydro-3a-hydroxy-2(3H)-benzofuranone, molecular docking and subsequent MD simulations are employed. These techniques predict how the molecule might bind to a biological target, such as a protein or enzyme.
Molecular Docking:
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein. The quality of the fit is typically evaluated using a scoring function that estimates the binding affinity. Studies on other benzofuran derivatives have successfully used molecular docking to predict their binding modes to various protein targets. nih.gov
Molecular Dynamics of Ligand-Target Complexes:
Following docking, MD simulations of the predicted ligand-protein complex can be performed to assess the stability of the binding pose and to gain a more detailed understanding of the intermolecular interactions. These simulations can reveal the key amino acid residues involved in the binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).
Illustrative Docking and MD Simulation Findings:
If hexahydro-3a-hydroxy-2(3H)-benzofuranone were to be docked into a hypothetical enzyme active site, the following types of results would be anticipated.
| Parameter | Illustrative Finding | Implication |
| Binding Energy | -7.5 kcal/mol | Suggests a favorable binding affinity. |
| Key Interacting Residues | Asp120, Ser150, Phe280 | Identifies the specific amino acids in the binding pocket that interact with the ligand. |
| Types of Interactions | Hydrogen bond with Ser150, Hydrophobic interactions with Phe280 | Describes the nature of the forces holding the ligand in the binding site. |
| RMSD of Ligand in MD | 1.5 Å over 100 ns | Indicates that the ligand remains stably bound in the predicted pose during the simulation. |
Note: These findings are purely illustrative and would depend on the specific protein target being investigated.
Applications and Research Potential of Hexahydro 3a Hydroxy 2 3h Benzofuranone in Specialized Fields
Role as a Chiral Building Block in Organic Synthesis
Chiral lactones are pivotal intermediates in the asymmetric synthesis of complex natural products and pharmaceuticals. The δ-hydroxy-γ-lactone motif, structurally related to hexahydro-3a-hydroxy-2(3H)-benzofuranone, is recognized as a core structure in numerous bioactive natural products. researchgate.net The synthesis of functionalized γ-lactones has garnered significant attention due to their importance as versatile building blocks. researchgate.net
The presence of a hydroxyl group and a chiral center at the bridgehead position of hexahydro-3a-hydroxy-2(3H)-benzofuranone makes it a potentially valuable synthon. This functionality allows for the introduction of specific stereochemistry into a target molecule, which is crucial for its biological activity. While specific documented applications of this exact compound as a chiral building block are not extensively reported in publicly available literature, the broader class of chiral lactones is widely employed in the synthesis of complex molecules. The inherent chirality of such building blocks obviates the need for chiral resolutions later in a synthetic sequence, leading to more efficient and atom-economical processes.
Future research may focus on the enantioselective synthesis of hexahydro-3a-hydroxy-2(3H)-benzofuranone and its subsequent use in the total synthesis of natural products or novel pharmaceutical agents. The development of synthetic routes that utilize this compound could provide access to new chemical entities with unique biological profiles.
Contributions to Fragrance and Flavor Chemistry Research
The structural framework of hexahydro-3a-hydroxy-2(3H)-benzofuranone is closely related to compounds known to possess significant olfactory properties. The parent compound, 2(3H)-Benzofuranone, hexahydro-, is classified as a fragrance ingredient. nih.gov Lactones, in general, are well-known for their contributions to the aromas of many natural products, often imparting creamy, fruity, and coconut-like scents. researchgate.netnih.gov
The introduction of a hydroxyl group to the hexahydro-2(3H)-benzofuranone scaffold is expected to modulate its odor profile. Hydroxylation can alter a molecule's volatility and its interaction with olfactory receptors, potentially leading to new and desirable fragrance and flavor characteristics. Research on δ-hydroxy-γ-lactones has revealed interesting odor properties, highlighting the impact of such functional groups. researchgate.net For instance, γ-lactones are associated with peachy and creamy aromas. nih.gov
The table below summarizes the odor characteristics of a structurally related, non-hydroxylated benzofuranone, providing a baseline for the potential scent profile of the hydroxylated analog.
| Compound | Reported Odor Characteristics |
| 2(3H)-Benzofuranone, hexahydro- | Sweet, creamy, coconut, vanilla, hay, and coumarin-like nuances. thegoodscentscompany.com |
Further sensory evaluation of hexahydro-3a-hydroxy-2(3H)-benzofuranone is warranted to fully characterize its aroma and flavor profile and to determine its potential for use in the food, beverage, and cosmetic industries.
Potential in Agrochemical Research and Development
The benzofuranone core is considered a "privileged structure" in medicinal and synthetic chemistry, indicating its prevalence in a wide array of biologically active compounds. researchgate.net This has prompted investigations into the potential of benzofuranone derivatives in various fields, including agrochemicals. While direct studies on the agrochemical applications of hexahydro-3a-hydroxy-2(3H)-benzofuranone are limited, the broader class of benzofuranones and lactones has shown promise.
Research into benzofuranone derivatives has revealed their potential as scaffolds for compounds with antibacterial and antifungal activities. researchgate.net For instance, certain substituted benzofuranones have demonstrated notable efficacy against various plant pathogens. The development of novel pesticides and herbicides often involves the screening of diverse chemical libraries, and heterocyclic compounds like benzofuranones are of significant interest. mdpi.comnih.gov
The table below presents information on the general biological activity of the benzofuranone chemical class, suggesting the potential for developing agrochemically active compounds from this scaffold.
| Chemical Class | Relevant Biological Activities | Research Context |
| Benzofuranone Derivatives | Antibacterial, Antifungal | Exploration as privileged structures for biologically active compounds. researchgate.net |
| Lactone Derivatives | Insecticidal | Synthesis and evaluation of lactones for activity against agricultural pests. |
The unique substitution pattern of hexahydro-3a-hydroxy-2(3H)-benzofuranone, including its hydroxyl group, could lead to specific interactions with biological targets in pests or weeds. Future research should include the screening of this compound and its derivatives for a range of agrochemical activities, such as insecticidal, herbicidal, and fungicidal properties, to unlock its full potential in this sector.
Future Research Directions and Concluding Perspectives
Exploration of Novel Synthetic Methodologies for Enhanced Stereoselectivity
Currently, there is a lack of documented, specific synthetic routes for 2(3H)-Benzofuranone, hexahydro-3a-hydroxy-. The molecule possesses multiple stereocenters, making stereoselectivity a critical challenge for its chemical synthesis. Future research must focus on developing novel synthetic pathways that provide precise control over the three-dimensional arrangement of its atoms.
The pursuit of enantiomerically pure lactones is a significant endeavor in pharmaceutical and natural product synthesis. numberanalytics.com Methodologies developed for other complex lactones could serve as a blueprint. Promising strategies include:
Asymmetric Catalysis : The use of chiral catalysts, such as transition metal complexes (e.g., Ruthenium- or Palladium-based), organocatalysts (e.g., proline), and enzymes (e.g., lipases, esterases), has proven effective in the asymmetric synthesis of various lactones. numberanalytics.comnih.gov Future work could adapt these catalysts to achieve high enantioselectivity in the formation of the hexahydrobenzofuranone core. nih.gov
Radical Reactions : A versatile method for synthesizing diverse, enantiomerically enriched lactones involves the copper-catalyzed enantioselective radical oxyfunctionalization of alkenes. nih.gov This approach could provide straightforward access to chiral lactone building blocks necessary for constructing the target molecule.
Substrate-Controlled Synthesis : Another avenue involves using chiral starting materials or auxiliaries to direct the stereochemical outcome of the reaction, a strategy successfully employed in the synthesis of natural products like (-)-tetrahydrolipstatin. numberanalytics.com
Discovery of Undiscovered Natural Sources and Biosynthetic Routes
While no natural sources have been confirmed for this specific compound, the benzofuranone scaffold is a common motif in a multitude of natural products isolated from plants, fungi, and bacteria. nih.govresearchgate.netrsc.orgresearchgate.net For instance, a related compound, 2(3H)-Benzofuranone, hexahydro-7a-methyl-, has been identified in the plant Artemisia annua. researchgate.net This precedent strongly suggests that 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- may also be a yet-undiscovered natural product.
Future research should prioritize:
Extensive Bioprospecting : Screening of diverse flora and microbial ecosystems, particularly actinomycetes and fungi known for producing complex secondary metabolites, could lead to its discovery. frontiersin.orgnih.gov
Biosynthetic Pathway Elucidation : Should the compound be found in nature, identifying the biosynthetic gene cluster responsible for its production is paramount. This would involve genome mining and heterologous expression studies. Understanding its biosynthesis could reveal novel enzymatic mechanisms, such as unique cyclization strategies employed by polyketide synthases or other synthases that are known to produce other β-lactone natural products. rsc.org
Elucidation of Complete Molecular Mechanisms for Observed Biological Activities
No biological activities have been reported for 2(3H)-Benzofuranone, hexahydro-3a-hydroxy-. However, the broader classes of benzofuranone and lactone compounds are known to possess a wide spectrum of potent biological effects, including anti-inflammatory, anti-tumor, anti-viral, and enzyme inhibitory activities. nih.gov The strained lactone ring, in particular, is a feature in many bioactive molecules, acting as a reactive "warhead". rsc.org
A crucial future direction is the systematic biological screening of this compound. If bioactivity is confirmed, subsequent research must focus on:
Target Identification : Pinpointing the specific molecular targets (e.g., enzymes, receptors) with which the compound interacts.
Mechanism of Action Studies : Investigating how this interaction translates into a physiological effect at the cellular level. For example, many Gram-negative bacteria use N-acyl-l-homoserine lactones (AHLs) for cell-to-cell communication (quorum sensing); enzymes that hydrolyze these lactones are of great interest for developing anti-infection therapies. nih.gov It would be valuable to explore if 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- can interfere with these pathways. The mechanisms by which plants perceive similar lactone signals are also an area of active research, suggesting potential applications in agriculture. nih.gov
Development of Advanced Analytical and Detection Methods
The absence of specific research on this compound means that robust and validated analytical methods for its detection and quantification are yet to be developed. Future work should establish these methods, which are fundamental for all other areas of research, from chemical synthesis to biological studies.
Key areas for development include:
Chromatographic Separation : Developing optimized High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for its separation from complex matrices like plant extracts or biological fluids. cabidigitallibrary.org
Mass Spectrometry (MS) : Utilizing GC-MS and LC-MS for sensitive detection and structural confirmation. cabidigitallibrary.orgnih.gov High-resolution mass spectrometry would be essential for unambiguous identification.
Derivatization : For GC-MS analysis, exploring derivatization reagents to improve the volatility and thermal stability of the compound could be beneficial. nih.gov Common derivatizing agents like propionic anhydride (B1165640) or silylating agents could be evaluated for optimal performance. nih.gov
Spectroscopic Characterization : Full characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy will be necessary to create a complete reference dataset for the compound.
Integration with Multi-Omics Data for Comprehensive Biological Understanding
Should 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- demonstrate significant biological activity, a systems biology approach will be indispensable for a holistic understanding of its effects. slideshare.netresearchgate.net Rather than focusing on a single molecular target, multi-omics analyses can reveal the global response of a biological system to the compound.
Future research integrating multi-omics would involve:
Transcriptomics : Analyzing how the compound alters gene expression to identify affected pathways.
Proteomics : Studying changes in protein levels to understand the functional consequences of altered gene expression. slideshare.net
Metabolomics : Assessing shifts in the metabolic profile of cells or organisms to gain a complete picture of the physiological impact. nih.govresearchgate.net
This integrated approach can uncover novel mechanisms of action, identify potential off-target effects, and build comprehensive models of the compound's biological network interactions, which is crucial for modern drug discovery and development. frontiersin.orguq.edu.aunih.govnih.gov
Concluding Perspectives
2(3H)-Benzofuranone, hexahydro-3a-hydroxy- represents a molecule of significant untapped potential. Its structural relationship to a wide array of bioactive natural products marks it as a compelling candidate for future research. The path forward requires a multi-pronged, systematic approach encompassing stereoselective synthesis, natural product discovery, rigorous biological screening, and the application of modern analytical and systems biology techniques. The exploration of this compound is not merely an academic exercise but an opportunity to uncover new chemical knowledge, novel biological activities, and potentially new therapeutic or biotechnological tools.
Q & A
Q. What are the key structural features and stereochemical considerations for 2(3H)-Benzofuranone, hexahydro-3a-hydroxy-?
The compound contains a bicyclic benzofuranone core with a hydroxyl group at the 3a-position and three methyl substituents (4,4,7a-trimethyl). Its stereochemistry is defined as (3aR,7aR), confirmed via X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments. Methodologically, chiral resolution techniques (e.g., chiral HPLC) combined with circular dichroism (CD) spectroscopy are critical for verifying absolute configuration .
Q. How can researchers synthesize hexahydro-3a-hydroxy-benzofuranone derivatives?
A common approach involves cyclization of hydroxylated precursors via acid-catalyzed lactonization or transition metal-catalyzed C–H activation. For example, Pd(II)-catalyzed enantioselective C–O bond formation has been used to construct chiral benzofuranone scaffolds with high stereochemical fidelity . Optimization of reaction conditions (e.g., solvent polarity, temperature) is essential to minimize side products like epimerization .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- NMR : and NMR can identify the hydroxyl proton (broad singlet near δ 2.5–3.5 ppm) and distinguish methyl groups in the hexahydro ring. DEPT-135 helps confirm CH and CH groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., CHO, m/z 198.26). Fragmentation patterns in EI-MS reveal loss of hydroxyl (-18 Da) or methyl groups (-15 Da) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the 3a-hydroxy group in derivatization?
The axial 3a-hydroxy group exhibits hindered nucleophilicity due to steric crowding from adjacent methyl substituents. Computational studies (DFT) predict higher activation energy for esterification compared to non-methylated analogs. Experimental validation involves kinetic monitoring of acylation reactions under varying conditions (e.g., DMAP catalysis vs. Steglich conditions) .
Q. What strategies resolve contradictions in reported biological activities of benzofuranone derivatives?
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from impurities in stereoisomeric mixtures or solvent-dependent conformational changes. Researchers should:
Q. How can computational modeling predict physicochemical properties of this compound?
Quantitative structure-property relationship (QSPR) models trained on benzofuranone derivatives correlate logP, solubility, and polar surface area with substituent effects. For example, the 3a-hydroxy group increases hydrophilicity (clogP ≈ 1.2), while methyl groups reduce aqueous solubility. Tools like COSMO-RS or Schrödinger’s QikProp are recommended for property prediction .
Q. What are the challenges in scaling up enantioselective synthesis for pharmacological studies?
Key issues include catalyst recyclability and stereochemical drift during purification. Recent advances use immobilized chiral ligands (e.g., PyBOX on silica) to improve Pd(II) catalyst recovery. Process optimization via design of experiments (DoE) minimizes enantiomer degradation during column chromatography .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
